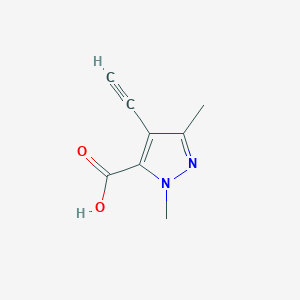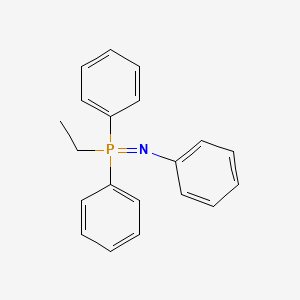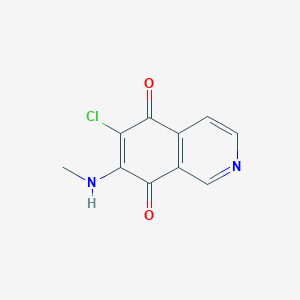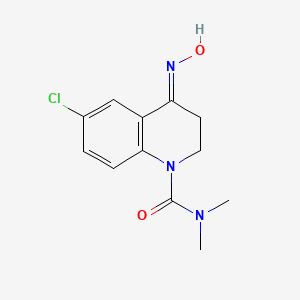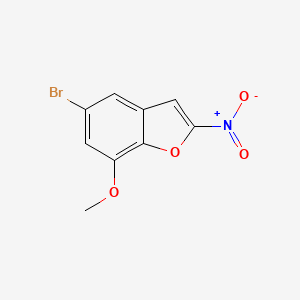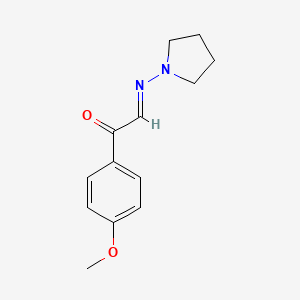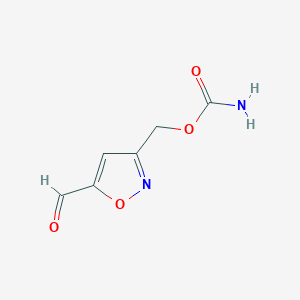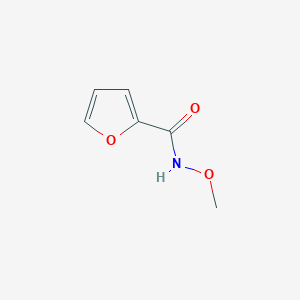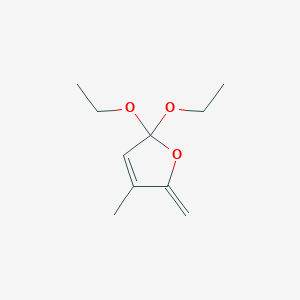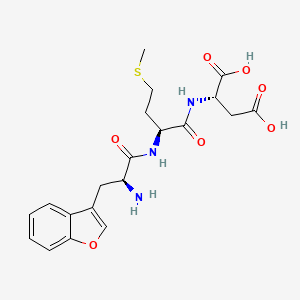![molecular formula C13H20N2O4 B12893978 Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate CAS No. 143469-08-3](/img/structure/B12893978.png)
Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate typically involves the following steps:
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Amidation: The carboxylic acid group on the isoxazole ring is converted to an amide group through a reaction with an amine.
Esterification: The final step involves the esterification of the hexanoic acid chain with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-methylisoxazole-4-carboxylate .
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate .
- Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate .
Uniqueness
Ethyl 6-(5-methylisoxazole-4-carboxamido)hexanoate is unique due to its specific structure, which combines the isoxazole ring with a hexanoate ester and an amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
143469-08-3 |
|---|---|
Formule moléculaire |
C13H20N2O4 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate |
InChI |
InChI=1S/C13H20N2O4/c1-3-18-12(16)7-5-4-6-8-14-13(17)11-9-15-19-10(11)2/h9H,3-8H2,1-2H3,(H,14,17) |
Clé InChI |
LPUAJXUXXREMBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCNC(=O)C1=C(ON=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
